2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate
Description
The compound 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a benzimidazole derivative featuring a piperazine linker substituted with a pyridin-3-ylmethyl group. The dioxalate salt form likely enhances solubility and stability, a common strategy for improving pharmacokinetic properties in drug development .
Properties
IUPAC Name |
oxalic acid;2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5.2C2H2O4/c1-2-6-17-16(5-1)20-18(21-17)14-23-10-8-22(9-11-23)13-15-4-3-7-19-12-15;2*3-1(4)2(5)6/h1-7,12H,8-11,13-14H2,(H,20,21);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSWKQROTZDDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sulfonates, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By binding to these targets, the compound can disrupt abnormal cell signaling, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Key Observations :
Pharmacological and Physicochemical Properties
While biological data for the target compound is absent, analogs highlight the role of structural variations:
- Kinase Inhibition : Imidazo[4,5-b]pyridine-piperazine derivatives () demonstrated kinase inhibitory activity, emphasizing the importance of the piperazine linker in target engagement .
- Antimicrobial Activity : Pyrazole-triazolopyrimidine derivatives () exhibited growth inhibitory effects, suggesting benzimidazole analogs may share similar mechanisms .
Solubility Considerations :
Dioxalate salts (target compound) may offer superior aqueous solubility compared to hydrochloride salts (e.g., compounds in ), which is critical for bioavailability .
Substituent Effects on Activity
- Pyridine Position: The pyridin-3-ylmethyl group in the target compound vs.
- Electron-Withdrawing Groups : Trifluoromethyl substituents () enhance metabolic stability, a feature absent in the target compound but relevant for optimization .
Biological Activity
The compound 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by a benzimidazole core and a piperazine moiety, has been studied for its potential therapeutic applications, particularly as an enzyme inhibitor and in the treatment of various diseases.
Chemical Structure and Properties
The structural formula of the compound is as follows:
This structure includes:
- A benzimidazole core, which is known for its pharmacological properties.
- A piperazine ring that enhances binding to biological targets.
- A pyridine group that contributes to the compound's stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes: The sulfonyl group in the structure can form strong interactions with the active sites of enzymes, potentially inhibiting their activity.
- Neurotransmitter Receptors: The piperazine moiety may modulate receptor functions, leading to anxiolytic effects.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:
| Compound | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 50 |
| Compound 2 | Escherichia coli | 62.5 |
| Compound 3 | Candida albicans | 250 |
These results suggest that the compound may hold promise as a broad-spectrum antimicrobial agent .
Anticancer Activity
Benzimidazole derivatives are also noted for their anticancer properties. Studies have highlighted their potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related benzimidazole derivative was found to significantly reduce tumor growth in xenograft models .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. Compounds similar to the one have shown promising results in inhibiting nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these activities were reported as follows:
| Compound | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
|---|---|---|
| Compound A | 0.86 | 1.87 |
These findings indicate that such compounds could be developed into effective anti-inflammatory agents .
Study on Anticancer Properties
A comprehensive study evaluated the anticancer effects of a series of benzimidazole derivatives, including those structurally similar to this compound. The study demonstrated that these compounds inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .
Study on Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperazine-containing benzimidazole derivatives. Results indicated that these compounds exhibited significant anxiolytic effects in animal models, correlating with their ability to modulate neurotransmitter systems .
Q & A
Q. What are the optimal synthetic routes for preparing 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate, and how do reaction conditions influence yield and purity?
The synthesis involves sequential benzimidazole core formation, piperazine functionalization, and pyridinylmethyl group introduction. Key steps include:
- Condensation of o-phenylenediamine derivatives with aldehydes under reflux in ethanol or DMF (yields >60% with SiO₂ catalysts, as shown in ) .
- N-alkylation of the piperazine ring using bromomethylpyridine in acetonitrile at 60–80°C, followed by purification via recrystallization (ethanol/water) or column chromatography (purity >98%) .
- Dioxalate salt formation via acid-base reaction in anhydrous ethanol, monitored by pH titration .
Q. Which analytical techniques provide reliable structural confirmation and purity assessment for this compound?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Resolves proton environments (e.g., benzimidazole C2-H at δ 7.8–8.2 ppm) and verifies quaternary carbons .
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 406.2) with <2 ppm error .
- HPLC-DAD : Detects isomeric impurities (<0.5%) using C18 columns and acetonitrile/0.1% formic acid gradients .
- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s binding mode to dopamine receptors, given structural similarities to known pharmacophores?
- Receptor preparation : Use high-resolution D2 receptor structures (PDB 6CM4) with protonation states adjusted for pH 7.4 .
- Docking validation : Achieve RMSD <2 Å for co-crystallized ligands (e.g., risperidone) using AutoDock Vina .
- Key interactions : The benzimidazole core engages in π-π stacking with Phe389, while the pyridinylmethyl group forms hydrogen bonds with Asp114. ’s thiophene-sulfonyl analogs suggest sulfur-mediated interactions enhance affinity by 30% .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy in neurological models?
- BBB permeability : Use PAMPA-BBB assays; logPe > -5.0 indicates adequate CNS penetration (e.g., fluorinated analogs in show 3-fold higher permeability) .
- Metabolic stability : Incubate with rat liver microsomes; t½ >60 min suggests suitability for oral dosing. ’s hydroxylated derivatives exhibit reduced CYP450 degradation .
- In vivo imaging : Quantify target engagement via ¹⁸F-labeled analogs and PET scans, as demonstrated for thiophene derivatives in .
Q. How do structural modifications to the piperazine or benzimidazole moieties enhance biological activity?
- Piperazine sulfonylation : shows thiophene-sulfonyl groups improve antimalarial IC₅₀ by 5-fold via hydrophobic interactions .
- Benzimidazole fluorination : 5-Fluoro substitution () increases antimicrobial activity (MIC 2 µg/mL vs. 8 µg/mL for non-fluorinated analogs) .
- Bioisosteric replacement : Replacing pyridine with triazole ( ) maintains potency while reducing hepatotoxicity .
Q. What is the impact of the dioxalate counterion on physicochemical properties compared to other salt forms?
- Solubility : Dioxalate improves aqueous solubility (12 mg/mL vs. 2 mg/mL for free base) due to hydrogen bonding with water .
- Crystallinity : SCXRD ( ) reveals layered lattices with oxalate ions, reducing hygroscopicity by 40% compared to hydrochloride salts .
- Dissolution : Biorelevant dissolution testing (FaSSIF, pH 6.5) shows a 2.3-fold faster release rate, critical for oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s CYP450 inhibition profile?
- Assay standardization : Use human recombinant CYP3A4 with luciferase-based detection (IC₅₀ <10 µM indicates risk) .
- Metabolite profiling : LC-MS/MS identifies N-oxide metabolites ( ) that may falsely elevate inhibition signals .
- Species specificity : Rat microsome data often overpredict human inhibition; cross-validate with hepatocyte models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
